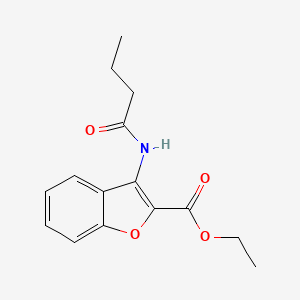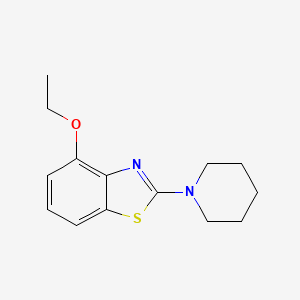
ethyl 3-butanamido-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Wissenschaftliche Forschungsanwendungen
Ethyl 3-butanamido-1-benzofuran-2-carboxylate has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of certain drugs, as a tool for studying the effects of drugs on the body, and as a tool for studying the effects of environmental toxins on the body. In addition, this compound has been used to study the effects of certain hormones and neurotransmitters on the body, and as a tool for studying the effects of certain drugs on the immune system.
Wirkmechanismus
Target of Action
Ethyl 3-butanamido-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known for their diverse pharmacological activities, which suggest a complex interaction with various biological targets .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, with a density of 1150 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The broad range of biological activities exhibited by benzofuran derivatives suggests that these compounds likely have diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 3-butanamido-1-benzofuran-2-carboxylate in laboratory experiments is that it is a relatively safe compound to work with. In addition, this compound is relatively inexpensive and easy to obtain. However, it is important to note that this compound has not been extensively studied, and there is still much to be learned about its effects on the body.
Zukünftige Richtungen
There are a number of potential future directions for research related to ethyl 3-butanamido-1-benzofuran-2-carboxylate. These include further research into the mechanism of action of this compound, further research into the biochemical and physiological effects of this compound, and further research into the potential therapeutic applications of this compound. In addition, further research into the potential environmental effects of this compound could be beneficial. Finally, further research into the potential side effects of this compound could be beneficial.
Synthesemethoden
Ethyl 3-butanamido-1-benzofuran-2-carboxylate can be synthesized in a laboratory by the reaction of this compound with a base, such as sodium hydroxide or potassium hydroxide. In this reaction, the base reacts with the carboxyl group of the this compound to form an this compound salt. This salt can then be isolated and purified by crystallization or recrystallization.
Biochemische Analyse
Biochemical Properties
Ethyl 3-butanamido-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is competitive, where the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound may also modulate oxidative stress pathways, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like α-glucosidase . The compound binds to the enzyme’s active site, leading to competitive inhibition. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its biological activity over extended periods, although the specific temporal dynamics may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-tumor activity . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase affects carbohydrate metabolism by reducing glucose release from complex carbohydrates . This interaction can influence overall metabolic homeostasis and energy balance in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Benzofuran derivatives are known to interact with membrane transporters, facilitating their uptake and distribution across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress pathways and influence cellular metabolism .
Eigenschaften
IUPAC Name |
ethyl 3-(butanoylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-7-12(17)16-13-10-8-5-6-9-11(10)20-14(13)15(18)19-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJFGAJRYUCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B6500429.png)
![7-(2,2-dimethylpropyl)-1,3-dimethyl-5-[(3-methylbutyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500435.png)
![7-cyclopropyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500443.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6500444.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6500450.png)
![3-[(2-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6500456.png)
![3-[(5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B6500465.png)
![3-(4-chlorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6500495.png)
![N-(2-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6500501.png)
![2-benzamido-N-[(pyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6500507.png)
![N-(naphthalen-1-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B6500514.png)
![N-(4-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6500515.png)
![2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6500521.png)